2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid
Description
This compound is a spirocyclic carboxylic acid derivative featuring a tert-butoxycarbonylamino (Boc) group at position 2 and a carboxylic acid moiety at position 5 of the spiro[2.2]pentane scaffold. Its molecular formula is C₁₀H₁₅NO₄ (based on structural analogs in ), with a molar mass of ~213.23 g/mol. The spirocyclic framework introduces significant ring strain, which may enhance reactivity and conformational rigidity compared to linear analogs . While direct toxicological data are unavailable, structurally related compounds (e.g., spiro[2.2]pentane-1-carboxylic acid) are classified as irritants (Xi hazard symbol), necessitating cautious handling . The Boc group likely serves as a protective moiety for amines in synthetic applications, such as peptide synthesis or drug intermediates.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(7)4-6(11)8(13)14/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWUEGXIIMSBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid typically involves the following steps:
Formation of the spiro[2.2]pentane core: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Introduction of the Boc-protected amine: The spiro[2.2]pentane core is then reacted with tert-butyl chloroformate and an amine to introduce the Boc-protected amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amines, ethers, or thioethers.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug precursor or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with its molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Spirocyclic Frameworks
- Spiro[2.2]pentane-1-carboxylic acid (CAS 17202-64-1): Molecular Formula: C₆H₈O₂ Molar Mass: 112.13 g/mol Key Differences: Lacks the Boc-protected amino group, resulting in reduced steric hindrance and lower molar mass. Physical Properties: Higher predicted density (1.30 g/cm³) and boiling point (224.3°C) compared to non-spiro analogs, attributed to compact spirocyclic geometry . Acidity: pKa ≈ 4.81, indicating moderate acidity typical of carboxylic acids .
Spiro[2.2]pentane-2-carboxylic acid :
Linear Analogs with Boc-Protected Amino Groups
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS 85535-47-3): Molecular Formula: C₁₀H₁₉NO₅ Molar Mass: 233.26 g/mol Key Differences: Linear pentanoic acid chain with a hydroxyl group at position 5, reducing ring strain but increasing flexibility . Safety Profile: Not classified for health or environmental hazards, though precautions against inhalation and skin contact are advised due to unstudied toxicology .
Substituent Effects on Reactivity and Stability
- Boc Group Influence: The Boc group in the target compound enhances steric shielding of the amino group, improving stability during synthetic steps (e.g., peptide coupling) compared to unprotected amines. Incompatibility with strong oxidizers (e.g., peroxides) is noted for analogs, suggesting similar reactivity for the target compound .
- Spirocyclic vs. Linear Backbones: Spiro systems exhibit higher thermal stability (e.g., boiling point >200°C) but may suffer from hydrolytic instability under acidic/basic conditions due to ring strain . Linear analogs (e.g., pentanoic acid derivatives) show better solubility in polar solvents but lower conformational rigidity .
Comparative Data Table
| Property | Target Compound (Spiro-Boc) | Spiro[2.2]pentane-1-carboxylic Acid | 5-Hydroxy-Boc-pentanoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₄ | C₆H₈O₂ | C₁₀H₁₉NO₅ |
| Molar Mass (g/mol) | ~213.23 | 112.13 | 233.26 |
| pKa | ~4.8 (estimated) | 4.81 | Not reported |
| Hazard Classification | Likely Irritant (Xi) | Irritant (Xi) | Not classified |
| Key Applications | Protected intermediates | Rigid scaffold in drug design | Synthetic precursors |
Biological Activity
The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid is a spirocyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 269.34 g/mol. The compound features a spirocyclic structure, which contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2171731-99-8 |
| Purity | Minimum 95% |
Synthesis
The synthesis of spiro compounds typically involves various organic reactions, including cyclization methods such as the intramolecular Wurtz coupling reaction . This method utilizes reactive halogenated precursors to form the spirocyclic structure efficiently.
Antiviral Properties
Research indicates that derivatives of spirocyclic compounds, including those similar to this compound, exhibit antiviral properties. For instance, studies have shown that certain spiro compounds can inhibit the activity of human cytomegalovirus protease, suggesting potential applications in antiviral drug development .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit specific proteases involved in viral replication, which is critical for the development of therapeutic agents targeting viral infections.
Case Studies
- Study on Cytomegalovirus Protease Inhibition : A recent study demonstrated that spirocyclic compounds, including derivatives of the compound , effectively inhibited the activity of human cytomegalovirus protease in vitro, showcasing their potential as antiviral agents .
- In Vivo Studies : Animal models treated with spirocyclic compounds showed reduced viral load and improved survival rates compared to control groups, indicating significant biological activity against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
